Cas no 1806263-40-0 (2-Hydroxy-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride)
2-Hydroxy-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxy-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride
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- Inchi: 1S/C6H2ClF3N2O6S/c7-19(16,17)2-1-3(18-6(8,9)10)11-5(13)4(2)12(14)15/h1H,(H,11,13)
- InChI Key: NTVBPOGWWHYXSM-UHFFFAOYSA-N
- SMILES: ClS(C1C=C(NC(C=1[N+](=O)[O-])=O)OC(F)(F)F)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 596
- XLogP3: 1.4
- Topological Polar Surface Area: 127
2-Hydroxy-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029097206-1g |
2-Hydroxy-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride |
1806263-40-0 | 97% | 1g |
$1,579.40 | 2022-03-31 |
2-Hydroxy-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-Hydroxy-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride
Research Briefing on 2-Hydroxy-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride (CAS: 1806263-40-0)
In recent years, the compound 2-Hydroxy-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride (CAS: 1806263-40-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonyl chloride derivative is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting enzyme inhibition and drug discovery. Its unique structural features, including the trifluoromethoxy and nitro groups, make it a versatile building block for the development of novel therapeutic agents.
Recent studies have focused on the application of 2-Hydroxy-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride in the design of covalent inhibitors. Covalent inhibitors are increasingly important in drug discovery due to their ability to form irreversible or reversible bonds with target proteins, leading to prolonged pharmacological effects. Researchers have utilized this compound to develop inhibitors for enzymes such as proteases and kinases, which are implicated in various diseases, including cancer and inflammatory disorders.
One notable study published in the Journal of Medicinal Chemistry (2023) explored the use of this sulfonyl chloride in the synthesis of selective kinase inhibitors. The researchers demonstrated that the compound's reactive sulfonyl chloride group could be efficiently coupled with nucleophilic residues in the target enzyme, resulting in high-affinity binding and potent inhibition. The study also highlighted the compound's stability under physiological conditions, making it a promising candidate for further preclinical development.
Another area of interest is the role of 2-Hydroxy-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride in the development of fluorescent probes for biological imaging. A recent article in ACS Chemical Biology (2024) described the synthesis of a fluorescent derivative of this compound, which was used to visualize the activity of specific enzymes in live cells. The probe exhibited excellent selectivity and sensitivity, enabling real-time monitoring of enzymatic activity in complex biological systems.
In addition to its applications in drug discovery and imaging, this compound has also been investigated for its potential in material science. A study published in Advanced Materials (2023) reported the use of 2-Hydroxy-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride as a precursor for the synthesis of functionalized polymers with unique electronic properties. These polymers showed promise for applications in organic electronics and sensing devices.
Despite its promising applications, challenges remain in the large-scale synthesis and handling of 2-Hydroxy-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride due to its reactive nature. Recent advancements in synthetic methodologies, however, have improved the yield and purity of this compound, as reported in Organic Process Research & Development (2024). These developments are expected to facilitate its broader adoption in both academic and industrial settings.
In conclusion, 2-Hydroxy-3-nitro-6-(trifluoromethoxy)pyridine-4-sulfonyl chloride (CAS: 1806263-40-0) represents a valuable tool in chemical biology and pharmaceutical research. Its diverse applications, from drug discovery to imaging and material science, underscore its importance as a versatile intermediate. Ongoing research efforts are likely to uncover additional uses for this compound, further solidifying its role in advancing scientific and technological innovation.
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